Propan-2-yl 3-[(carbamothioylamino)imino]butanoate
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Overview
Description
ISOPROPYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. Hydrazones are widely studied due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE typically involves the reaction of isopropyl 3-oxobutanoate with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ISOPROPYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
ISOPROPYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE
- METHYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE
Uniqueness
ISOPROPYL 3-[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]BUTANOATE is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its ethyl and methyl analogs, the isopropyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H15N3O2S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
propan-2-yl (3E)-3-(carbamothioylhydrazinylidene)butanoate |
InChI |
InChI=1S/C8H15N3O2S/c1-5(2)13-7(12)4-6(3)10-11-8(9)14/h5H,4H2,1-3H3,(H3,9,11,14)/b10-6+ |
InChI Key |
HANGULZXJKURHJ-UXBLZVDNSA-N |
Isomeric SMILES |
CC(C)OC(=O)C/C(=N/NC(=S)N)/C |
Canonical SMILES |
CC(C)OC(=O)CC(=NNC(=S)N)C |
Origin of Product |
United States |
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